molecular formula C16H18N2O2 B1317801 N-(3-Aminophenyl)-2-(4-ethylphenoxy)acetamide CAS No. 953723-98-3

N-(3-Aminophenyl)-2-(4-ethylphenoxy)acetamide

Cat. No.: B1317801
CAS No.: 953723-98-3
M. Wt: 270.33 g/mol
InChI Key: LIOFQPKGZQQYNW-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-2-(4-ethylphenoxy)acetamide: is an organic compound with a complex structure that includes both amine and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminophenyl)-2-(4-ethylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-nitroaniline and 4-ethylphenol.

    Reduction: The nitro group of 3-nitroaniline is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Ether Formation: The 4-ethylphenol is reacted with chloroacetic acid to form 2-(4-ethylphenoxy)acetic acid.

    Amide Formation: Finally, the 3-aminophenyl group is coupled with 2-(4-ethylphenoxy)acetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar

Biological Activity

N-(3-Aminophenyl)-2-(4-ethylphenoxy)acetamide is a synthetic compound belonging to the acetamide class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2O2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound features an amine group and an ethylphenoxy moiety, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways:

  • Molecular Targets : The compound may interact with various enzymes and receptors, modulating their activity. This interaction can lead to alterations in cellular processes such as proliferation, apoptosis, and inflammation.
  • Signaling Pathways : It is hypothesized that the compound can modulate key signaling pathways involved in cancer progression and other diseases. This modulation may result in therapeutic effects against resistant forms of cancer .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis and autophagy in cancer cell lines. For instance, a related compound demonstrated high potency against sensitive and resistant cancer cell lines in models such as melanoma and chronic myeloid leukemia (CML) .

Research Findings and Case Studies

A review of existing literature reveals several key findings regarding the biological activity of this compound:

  • In Vitro Studies : Various in vitro studies have demonstrated the cytotoxic effects of this compound on cancer cell lines. For example, one study reported significant growth inhibition in melanoma cells treated with related acetamide derivatives .
  • Structure-Activity Relationship (SAR) : The structure-activity relationship studies indicate that modifications in the chemical structure can enhance the biological activity of acetamides. Compounds with specific substituents have shown improved potency against cancer cells .
  • Pharmacokinetic Properties : The pharmacokinetic profile of related compounds suggests favorable absorption and distribution characteristics, which are critical for their therapeutic applications .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesUnique Properties
N-(4-Fluoro-3-nitrophenyl)acetamideFluorine and nitro substituentsEnhanced antibacterial activity against resistant strains
N-(3-Aminophenyl)-2-(4-chloro-3-methylphenoxy)acetamideChloro substituentPotential anticancer properties
N-(2-Hydroxyphenyl)acetamideHydroxy group on phenyl ringExhibits antifungal properties when modified

This table highlights the unique features of this compound compared to other acetamides, particularly its specific combination of functional groups that may confer distinct biological activities.

Scientific Research Applications

Medicinal Chemistry Applications

N-(3-Aminophenyl)-2-(4-ethylphenoxy)acetamide has shown potential as a lead compound in drug development due to its structural properties that may target various biological pathways.

Antimicrobial Activity

Research indicates that acetamides, including this compound, possess antimicrobial properties. Similar compounds have been evaluated for their effectiveness against resistant bacterial strains, suggesting that this compound could be further investigated for its antibacterial activity against pathogens like Klebsiella pneumoniae .

Anti-inflammatory Properties

The compound's structural features may allow it to modulate inflammatory responses. Its application in developing anti-inflammatory agents could be significant, especially in treating chronic inflammatory diseases .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic synthesis techniques. A common synthetic route includes:

  • Formation of the Aminophenyl Intermediate : Reacting 3-aminophenol with suitable acylating agents.
  • Coupling with Ethylphenoxy Group : Utilizing coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the aminophenyl and ethylphenoxy components.

This method highlights the versatility of synthetic pathways available for creating this compound and its derivatives .

Case Studies

Several studies have demonstrated the biological effects of related compounds:

  • A study on similar acetamides indicated their potential as antibacterial agents against resistant strains, emphasizing the need for further exploration of this compound in this context .
  • Another investigation highlighted how modifications to acetamides can enhance their efficacy and reduce toxicity, suggesting that structural optimization of this compound could yield improved therapeutic candidates .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-Aminophenyl)-2-(4-ethylphenoxy)acetamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach. One route starts with the condensation of ethyl 2-(4-ethylphenoxy)acetate with 1,3-diaminobenzene under coupling conditions. For example, using TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as a coupling agent in dry dichloromethane (DCM) with lutidine as a base at room temperature . Another method employs activated intermediates like ((4-methylbenzenesulfonyl)amino)acetyl chloride for amide bond formation . Optimization of solvent (e.g., DCM) and reaction time (2–24 hours) is critical for yield improvement.

Q. How is the molecular structure of this compound validated?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • NMR (¹H and ¹³C) to verify aromatic protons, acetamide carbonyl, and ethyl/phenoxy substituents.
  • Mass spectrometry (MS) for molecular ion peak alignment with the theoretical mass (e.g., molecular weight ~283–300 g/mol based on analogs) .
  • X-ray crystallography (if crystalline) to resolve stereoelectronic effects and hydrogen-bonding patterns in the solid state .

Q. What in vitro models are used to screen its biological activity?

  • Methodological Answer : Antiproliferative activity is commonly assessed via the MTT assay using human cancer cell lines (e.g., HCT-116, MCF-7, PC-3). IC₅₀ values are calculated after 48–72 hours of exposure, with dose-response curves generated at concentrations ranging from 1 nM to 100 µM . Positive controls (e.g., doxorubicin) and solvent controls (DMSO) are included to validate results.

Advanced Research Questions

Q. How can synthetic yield be optimized in multi-step reactions?

  • Methodological Answer : Key strategies include:

  • Temperature control : Maintaining 0–5°C during acyl chloride formation to minimize side reactions .
  • Coupling agent selection : TBTU or HATU for efficient amide bond formation, with yields improving by 15–20% compared to EDC/HOBt .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. What structure-activity relationship (SAR) insights exist for modifying this scaffold?

  • Methodological Answer : SAR studies on analogs reveal:

  • Phenoxy substituents : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance cytotoxicity by improving membrane permeability .
  • Acetamide side chain : N-methylation reduces metabolic degradation, increasing plasma half-life in murine models .
  • Amino group position : Meta-substitution (3-aminophenyl) improves binding to kinase targets (e.g., EGFR) compared to para-substitution .

Q. How are contradictions in biological activity data resolved?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ across cell lines) are addressed by:

  • Standardized protocols : Uniform seeding density, passage number, and serum conditions .
  • Mechanistic studies : Flow cytometry (apoptosis via Annexin V/PI) and Western blotting (autophagy markers like LC3-II) to confirm dual cell death pathways .
  • Dose recalibration : Adjusting concentrations based on cell doubling time and solvent tolerance .

Q. What in vivo models evaluate pharmacokinetics and efficacy?

  • Methodological Answer :

  • Xenograft models : Immunodeficient mice implanted with A375 melanoma cells. Compound 6b (lead analog) reduced tumor volume by 60% at 50 mg/kg (oral, daily for 21 days) .
  • PK parameters : Plasma half-life (t₁/₂ = 4.2 hours), Cₘₐₓ = 12 µM, and AUC = 48 µM·h in mice, assessed via LC-MS/MS .

Q. Which analytical methods resolve purity and stability challenges?

  • Methodological Answer :

  • HPLC : C18 column, acetonitrile/water (60:40), UV detection at 254 nm. Purity >98% is achievable with retention time consistency (±0.1 min) .
  • Stability studies : Accelerated degradation tests (40°C/75% RH for 6 months) show <5% decomposition, confirming shelf-life suitability .

Properties

IUPAC Name

N-(3-aminophenyl)-2-(4-ethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-12-6-8-15(9-7-12)20-11-16(19)18-14-5-3-4-13(17)10-14/h3-10H,2,11,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOFQPKGZQQYNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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